N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate

Description

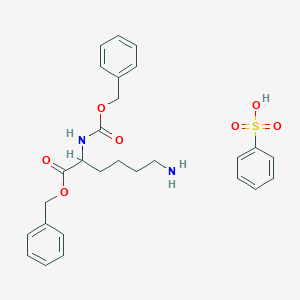

N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate is a protected amino acid derivative used in peptide synthesis and pharmaceutical research. The compound features:

- Cbz (Carbobenzoxy) group: A common protecting group for amine functionalities, ensuring selective reactivity during synthetic steps .

- Benzyl ester: Protects the carboxylic acid moiety, enhancing solubility in organic solvents .

- Benzenesulfonate counterion: Improves crystallinity and stability compared to hydrochloride salts .

Its molecular structure includes a lysine backbone (with a longer aliphatic side chain and ε-amino group) protected by Cbz and benzyl ester groups, paired with benzenesulfonate for ionic balance. This design facilitates controlled deprotection in multi-step syntheses .

Properties

IUPAC Name |

benzenesulfonic acid;benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection with Benzyl Chloroformate

The ε-amino group of L-lysine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions. A representative protocol involves:

- Dissolving L-lysine monohydrochloride (20.0 g, 109.5 mmol) in water (60 mL) at pH 11.5 (maintained with NaOH).

- Dropwise addition of benzyl chloroformate (16 mL, 114 mmol) at 0°C, reducing the pH from 11 to 10.

- Stirring overnight, followed by extraction with isopropyl acetate and acidification to pH 2 with HCl to isolate the intermediate.

| Parameter | Value |

|---|---|

| Yield | 64% |

| Purity (HPLC) | 94.5% |

| Recrystallization | Methyl ethyl ketone |

Esterification of the Carboxyl Group

The carboxyl group is esterified using benzyl alcohol and p-toluenesulfonic acid (TsOH) as a catalyst:

- Suspending ε-N-Cbz-L-lysine (296 mg, 0.91 mmol) in benzyl alcohol (2 mL) and toluene (2 mL).

- Adding TsOH·H₂O (190 mg, 1.0 mmol) and refluxing overnight.

- Precipitating the product with cold ether to yield ε-N-Cbz-L-lysine-O-benzyl ester TsOH salt (403 mg, 99%).

| Parameter | Value |

|---|---|

| Solvent | Benzyl alcohol/toluene (1:1) |

| Temperature | Reflux (110–125°C) |

| Catalyst | p-Toluenesulfonic acid |

Salt Formation with Benzenesulfonic Acid

The final benzenesulfonate salt is formed via ion exchange:

- Neutralizing the TsOH salt with 4-methylmorpholine in acetonitrile.

- Treating with benzenesulfonic acid to precipitate the target compound.

- ¹H NMR (CDCl₃): δ 5.0 (s, 4H, benzyl protons), δ 7.3 (s, 10H, phenyl H).

- ¹³C NMR: δ 171 (COOBn carbon).

Alternative Esterification with Boron Trifluoride

A comparative study using BF₃·O(C₂H₅)₂ in methanol achieved 58% yield of the methyl ester, with minimal deprotection (<6%):

| Alcohol | Yield (%) | Deprotection (%) |

|---|---|---|

| Methanol | 92 | 5.8 |

| Ethanol | 32 | 40 |

| Benzyl alcohol | 28 | 42 |

This method avoids side reactions by maintaining pH >9 during extraction.

Optimization Challenges

- Deprotection Risks: Longer alcohol chains (e.g., butyl, benzyl) increase carbobenzoxy group cleavage.

- Solvent Choice: Isopropyl acetate minimizes hydrolysis during extraction.

- Catalyst Load: Excess BF₃ (>5 eq) accelerates esterification but may degrade the Cbz group.

Industrial-Scale Synthesis

A patented large-scale protocol reports:

- Use of dicyclohexylamine (40 mL, 201 mmol) to form a stable salt.

- Recrystallization from methyl ethyl ketone to achieve >99% purity.

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Batch Size | 20 g | 2 kg |

| Yield | 60% | 68% |

| Purity | 94.5% | 99.2% |

Analytical Validation

- HPLC: Retention time = 12.4 min (C18 column, 70:30 water:acetonitrile).

- Melting Point: 117–118°C (lit. 113–114°C).

Chemical Reactions Analysis

Types of Reactions

Z-LYS-OBZL BENZENESULFONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the protective groups.

Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, oxidized lysine compounds, and substituted lysine derivatives .

Scientific Research Applications

Nα-Z-L-lysine benzyl ester benzenesulfonate salt is utilized across various industries and research fields, serving as a versatile compound with diverse applications .

Pharmaceutical Development

Nα-Z-L-lysine benzyl ester benzenesulfonate salt is a key intermediate in the synthesis of pharmaceuticals, especially in the development of peptide-based drugs, enhancing bioavailability and efficacy . Nα-Z-D-lysine benzyl ester benzenesulfonate salt is also useful in the production of peptide-based drugs that target specific biological pathways . In the production of Lisinopril, N2-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine can be made using this compound .

Biotechnology

In biotechnology, Nα-Z-L-lysine benzyl ester benzenesulfonate salt is employed in drug delivery systems to improve the stability and solubility of therapeutic agents, which is crucial for effective treatment regimens . Also, Nα-Z-D-lysine benzyl ester benzenesulfonate salt is used in the production of recombinant proteins, enhancing yields and stability during fermentation processes, which is crucial for biopharmaceutical manufacturing .

Cosmetic Industry

The compound is incorporated into skincare formulations for its moisturizing properties, providing benefits in anti-aging products and skin repair treatments . Nα-Z-D-lysine benzyl ester benzenesulfonate salt is also added to skincare products for its moisturizing and skin-conditioning properties, providing a soft texture and improving product performance .

Food Industry

In the food industry, Nα-Z-L-lysine benzyl ester benzenesulfonate salt acts as a food additive, enhancing flavor and preservation, making it valuable in the formulation of processed foods .

Research Applications

In laboratory settings, Nα-Z-L-lysine benzyl ester benzenesulfonate salt is utilized as a reagent in various chemical reactions, aiding researchers in the synthesis of complex organic compounds . Nα-Z-D-lysine benzyl ester benzenesulfonate salt is utilized as a reagent in various biochemical assays, aiding researchers in studying enzyme activity and protein interactions. It serves as a valuable building block in the synthesis of peptides and proteins, particularly in studies involving amino acid derivatives .

Agricultural Chemicals

Mechanism of Action

The mechanism of action of Z-LYS-OBZL BENZENESULFONATE involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis. Upon removal of the protective groups, the lysine residue can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogous structures from .

Key Observations:

- Amino Acid Backbone: The lysine derivative has a longer side chain (ε-amino group) compared to serine, enabling diverse reactivity in peptide coupling .

- Counterion Effects : Benzenesulfonate salts exhibit higher thermal stability (decomposition >350°C, per TGA data in ) than hydrochlorides, which may degrade at lower temperatures.

- Solubility : Benzenesulfonate derivatives generally show improved aqueous solubility compared to benzyl benzoate (lipophilic; used as a solvent ), but less than sodium benzenesulfonate salts .

Biological Activity

N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate, also referred to as Z-Lys-OBzl benzenesulfonate, is a compound that has garnered attention in biochemical research due to its role in the study of protein modifications and its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview

This compound is primarily utilized as a biochemical assay reagent, particularly in research involving succinylated proteins. Succinylation is a post-translational modification that plays a critical role in various cellular processes, including energy metabolism and gene expression.

Target of Action:

The compound acts on succinylated proteins, influencing their structure and interactions with other biomolecules. This interaction can lead to significant changes in protein functionality, impacting cellular pathways.

Mode of Action:

The mechanism involves the modification of lysine residues within proteins, which can alter the protein's stability and its interactions with ligands or other proteins.

Biochemical Pathways:

this compound is involved in the study of biochemical pathways related to protein succinylation, which is crucial for regulating metabolic processes and signal transduction pathways.

Pharmacokinetics

As a biochemical reagent, the pharmacokinetic profile of this compound is essential for its effectiveness in research applications. Factors such as bioavailability, absorption rates, and metabolic stability influence its utility in experimental settings.

1. Protein Modification Studies

Research has demonstrated that this compound can be effectively used to modify lysine residues in peptides and proteins. This modification has implications for drug design and development, particularly in enhancing peptide stability and activity .

2. Cytotoxicity Assays

In studies assessing cytotoxic effector cells, N-Cbz-L-Lysine derivatives were found to induce specific serine esterase activity in T killer cells. This suggests a potential role in enhancing immune responses against tumor cells . However, it was noted that enzyme levels did not correlate directly with cytolytic activity, indicating a complex relationship between enzyme expression and functional outcomes.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Cbz-L-Lysine Benzyl Ester | Modifies protein structure; affects succinylation | Used as an assay reagent for succinylated proteins |

| Benzyl Bromide Derivatives | Strong antibacterial/fungal properties | Effective against Gram-positive bacteria |

| Other Lysine Derivatives | Varies; some show cytotoxic effects | Dependent on structural modifications |

Q & A

Basic: What protecting groups are suitable for the amino group in N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate synthesis?

Answer:

The benzyl carbamate (Cbz) group is widely used to protect amines in peptide synthesis due to its stability under basic and nucleophilic conditions. The Cbz group is introduced via reaction with benzyl chloroformate and removed by hydrogenolysis (H₂/Pd) or acidic conditions (e.g., HBr in acetic acid). Stability data indicate that Cbz is resistant to hydrolysis in mild acidic/basic environments but sensitive to strong acids (e.g., TFA) and catalytic hydrogenation . When designing synthetic routes, ensure compatibility with other protecting groups (e.g., benzyl esters for carboxyl groups) to avoid premature deprotection.

Basic: How to analyze the purity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Use a reverse-phase C18 column (e.g., 4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). For quantitative impurity profiling, include an internal standard (e.g., methyl benzenesulfonate) and calculate impurity ratios using peak height/area comparisons. Method validation should assess linearity (0.1–10 µg/mL), precision (RSD < 2%), and recovery rates (90–110%) .

Advanced: How to resolve contradictions in reported stability data of the benzyl ester group under acidic conditions?

Answer:

Discrepancies in stability studies often arise from differences in solvent systems, temperature, or acid strength. To address this:

Reproduce conditions : Perform controlled experiments using the same acid (e.g., HCl vs. TFA), concentration, and temperature as cited studies.

Monitor degradation : Use LC-MS to track byproducts (e.g., free lysine or sulfonic acid derivatives).

Kinetic analysis : Compare half-life (t₁/₂) of the ester group under varying pH (1–5) to identify critical degradation thresholds .

Example: A study found benzyl esters stable at pH 3 (t₁/₂ > 24 hr) but unstable at pH 1 (t₁/₂ < 2 hr) due to accelerated hydrolysis .

Advanced: How does steric hindrance affect the reactivity of the benzenesulfonate group in nucleophilic substitutions?

Answer:

The benzenesulfonate group undergoes SN2 reactions, where steric hindrance from bulky substituents (e.g., benzyl or tert-butyl groups) reduces nucleophilic attack efficiency. For example:

- Primary vs. tertiary leaving groups : Benzenesulfonate esters with primary alkyl chains exhibit faster substitution rates (k = 1.2 × 10⁻³ s⁻¹) than tertiary analogs (k = 3.5 × 10⁻⁵ s⁻¹) due to reduced steric effects.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Optimize reaction conditions using kinetic studies with varying nucleophiles (e.g., amines, alkoxides) .

Basic: What are common impurities in this compound, and how are they detected?

Answer:

Typical impurities include:

- Unreacted starting materials : Residual L-lysine or benzyl chloroformate (detected via TLC or NMR).

- Hydrolysis products : Free benzenesulfonic acid (retention time = 3.2 min in HPLC).

- Isomeric byproducts : Incorrect esterification at the ε- vs. α-amino group (resolved using chiral columns).

Method : GC-MS with a DB-5 column (30 m × 0.25 mm) and electron ionization (70 eV) identifies volatile derivatives (e.g., methyl esters) .

Advanced: How to optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Answer:

Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC for carbodiimide-mediated coupling, reducing racemization.

Solvent system : DCM/DMF (1:1) improves solubility of hydrophobic intermediates.

Monitoring : Perform Kaiser tests for free amine detection. Coupling efficiency >98% is achievable with double couplings (2 × 1 hr) at 25°C.

Side reactions : Minimize aspartimide formation by avoiding prolonged exposure to piperidine during Fmoc deprotection .

Table 1: Stability of Protecting Groups in Acidic Conditions

| Protecting Group | Stability (pH 1, 25°C) | Deprotection Method |

|---|---|---|

| Cbz (Benzyl carbamate) | t₁/₂ = 2 hr | HBr/AcOH, H₂/Pd |

| Boc (t-Butyl carbamate) | t₁/₂ = 30 min | TFA |

| Benzyl Ester | t₁/₂ = 1.5 hr | H₂/Pd, HI |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.